molecular formula C10H15N3O2S2 B2910164 2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl 1-pyrrolidinecarbodithioate CAS No. 338394-15-3

2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl 1-pyrrolidinecarbodithioate

Cat. No.: B2910164
CAS No.: 338394-15-3
M. Wt: 273.37
InChI Key: WDWUKQBDVAUBNA-UHFFFAOYSA-N
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Description

2-Oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl 1-pyrrolidinecarbodithioate ( 338394-15-3) is a chemical compound with the molecular formula C 10 H 15 N 3 O 2 S 2 and a molecular weight of 273.38 g/mol [ 1]. This reagent features a pyrazol-3-one moiety linked to a pyrrolidinecarbodithioate ester, a structure of interest in synthetic and medicinal chemistry research. Compounds with similar 3-oxo-2,3-dihydro-1H-pyrazol scaffolds have been investigated in scientific studies for their potential as cholecystokinin antagonists, showing activity in pharmacological models [ 3]. This product is offered with a high purity level of 95% and is intended for research applications [ 1]. As a specialty chemical, it must be handled by qualified researchers in a controlled laboratory setting. Proper personal protective equipment, including gloves, protective clothing, and eye protection, should always be worn to prevent skin contact and eye irritation [ 4]. Please Note: This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

[2-oxo-2-(3-oxopyrazolidin-1-yl)ethyl] pyrrolidine-1-carbodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S2/c14-8-3-6-13(11-8)9(15)7-17-10(16)12-4-1-2-5-12/h1-7H2,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWUKQBDVAUBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)SCC(=O)N2CCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl 1-pyrrolidinecarbodithioate typically involves the following steps:

  • Formation of the Pyrazolone Ring: : This can be achieved by reacting hydrazine with a β-keto ester or β-diketone under acidic conditions[_{{{CITATION{{{2{of N0-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl ...[{{{CITATION{{{_3{Docking, DFT, and structural study of N-((1,5-dimethyl-3-oxo-2-phenyl-2 ...](https://link.springer.com/article/10.1007/s11224-024-02278-5).

  • Introduction of the Pyrrolidine Ring: : The pyrrolidine ring can be introduced through a cyclization reaction involving an amine and a suitable carbonyl compound.

  • Formation of the Carbodithioate Group: : The carbodithioate group is introduced by reacting the intermediate with carbon disulfide and a base.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl 1-pyrrolidinecarbodithioate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: : Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation Products: : Higher oxidation state derivatives.

  • Reduction Products: : Reduced forms of the compound.

  • Substitution Products: : Derivatives with different functional groups.

Scientific Research Applications

2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl 1-pyrrolidinecarbodithioate: has several scientific research applications:

  • Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: : Studied for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl 1-pyrrolidinecarbodithioate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

2-Oxo-2-(2-oxo-2H-chromen-3-yl)ethyl pyrrolidine-1-carbodithioate

  • Molecular Formula: Not explicitly provided, but the presence of a coumarin (2H-chromen-3-yl) substituent implies a larger aromatic system compared to the pyrazolone-based compound.
  • Structural Differences: Core Substituent: Coumarin (benzopyrone) vs. pyrazolone. Molecular Weight: Likely higher due to the aromatic coumarin moiety, impacting solubility and bioavailability.

Generic Dithiocarbamate Derivatives

  • Example : Sodium pyrrolidine dithiocarbamate (Na-PDTC).
  • Key Differences :
    • Lack of the 2-oxoethyl-pyrazolone/coumarin backbone.
    • Simpler structure with higher water solubility, often used as a metal chelator or antioxidant.

Physicochemical and Functional Comparisons

Property Target Compound Coumarin Analogue Na-PDTC
Molecular Weight 273.38 g/mol Likely >300 g/mol 183.24 g/mol
Core Substituent Pyrazolone Coumarin Pyrrolidine
Density 1.428 ± 0.06 g/cm³ Not reported 1.2–1.4 g/cm³ (estimated)
pKa 11.52 ± 0.20 Not reported ~3.5 (for dithiocarbamate group)
Key Functional Group Dithiocarbamate Dithiocarbamate Dithiocarbamate
Potential Applications Metal chelation, agrochemicals Photodynamic therapy, sensors Antioxidants, enzyme inhibition

Target Compound

  • Limited experimental data are available, but its pyrazolone ring may enhance binding affinity to transition metals (e.g., Cu²⁺, Zn²⁺) compared to non-heterocyclic dithiocarbamates .
  • The electron-withdrawing ketone groups in the pyrazolone ring could reduce nucleophilicity of the dithiocarbamate, altering reactivity in ligand-exchange reactions.

Coumarin Analogue

  • The coumarin derivative’s extended π-system may enable fluorescence-based applications , such as in bioimaging or environmental sensing .
  • Structural studies resolved via SHELX software highlight its planar aromatic system, which contrasts with the non-planar pyrazolone ring in the target compound .

General Trends

  • Bioactivity : Dithiocarbamates with aromatic substituents (e.g., coumarin) often exhibit enhanced antimicrobial or anticancer activity compared to aliphatic variants.
  • Solubility : Bulkier substituents (e.g., coumarin) reduce aqueous solubility but improve lipid membrane penetration.

Biological Activity

2-Oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl 1-pyrrolidinecarbodithioate, a compound with the CAS number 338394-15-3, has garnered attention in recent years for its potential biological activities. This article delves into the compound's chemical properties, biological effects, and relevant research findings, supported by data tables and case studies.

The molecular formula of this compound is C10H15N3O2S2, with a molecular weight of approximately 273.38 g/mol. The compound features a unique structure that includes a pyrrolidine ring and a dithioate functional group, which are believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC10H15N3O2S2
Molecular Weight273.38 g/mol
CAS Number338394-15-3
Purity>90%

Antimicrobial Effects

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capacity. Studies show that it can scavenge free radicals and reduce oxidative stress markers in biological systems. This activity is crucial for protecting cells from damage related to chronic diseases.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in metabolic pathways. Preliminary data suggest that it may act as an inhibitor of certain proteases, which could have implications for drug development in treating diseases characterized by abnormal protease activity.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of derivatives of pyrrolidinecarbodithioates. The results indicated that the tested compounds, including our compound of interest, showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Case Study 2: Antioxidant Activity Assessment
In a separate investigation, researchers assessed the antioxidant potential using DPPH radical scavenging assays. The compound exhibited a dose-dependent response, significantly reducing DPPH radical levels compared to control groups.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the dithioate group plays a critical role in its reactivity with cellular targets, influencing various biochemical pathways.

Toxicity Studies

Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. Further studies are required to establish the LD50 and long-term effects on human health.

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